6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile
Description
6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N8/c16-10-12-2-1-3-13(18-12)21-6-8-22(9-7-21)15-5-4-14-19-17-11-23(14)20-15/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVGRTGWJJKRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, nitriles, and various catalysts to facilitate the cyclization and coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
- 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline
Uniqueness
6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolo[4,3-b]pyridazine core with the piperazine and pyridine-2-carbonitrile moieties sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
